molecular formula C26H20N2O4S B2382027 4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 861211-19-0

4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B2382027
CAS No.: 861211-19-0
M. Wt: 456.52
InChI Key: BBZATUWEOLBCSC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Indeno[1,2-d]pyrimidin-5-one Core: This step involves the condensation of an appropriate indanone derivative with a urea or thiourea derivative under basic conditions.

    Attachment of the Methoxybenzylsulfanyl Group: This step can be performed by nucleophilic substitution, where the indeno[1,2-d]pyrimidin-5-one core reacts with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indeno[1,2-d]pyrimidin-5-one core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the indeno[1,2-d]pyrimidin-5-one core.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The aromatic rings can engage in π-π interactions with aromatic amino acids in protein binding sites, while the carbonyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
  • 4-(1,3-Benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-ol
  • 4-(1,3-Benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-thione

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(3-methoxyphenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-30-17-6-4-5-15(11-17)13-33-26-27-23(16-9-10-20-21(12-16)32-14-31-20)22-24(28-26)18-7-2-3-8-19(18)25(22)29/h2-12,23H,13-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZATUWEOLBCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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